3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by three bromine atoms: two on the triazole ring and one on the benzyl substituent. Its molecular formula is C₉H₆Br₃N₃, with a molecular weight of 399.88 g/mol (inferred from structural analogs). The compound’s high bromine content enhances its lipophilicity, making it suitable for applications requiring membrane permeability, such as agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-bromophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHURFIACPDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, substituents, and inferred properties of 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole with analogous compounds:
Research Findings and Trends
- Agrochemical Potential: Brominated triazoles are under investigation for broad-spectrum antifungal activity, with substituent position (e.g., 3,5-dibromo vs. mono-bromo) critically influencing efficacy .
- Structure-Activity Relationships (SAR) : The presence of multiple bromine atoms correlates with increased bioactivity in plant protection agents, as seen in analogs like 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () .
- Thermal Stability : High boiling points (>400°C) observed in fluorobenzyl and bromobenzyl derivatives suggest suitability for high-temperature formulations .
Biological Activity
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique molecular structure that includes bromine substitutions and a phenyl group. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and antimicrobial applications.
The molecular formula of this compound is , with a molecular weight of approximately 360.01 g/mol. The presence of bromine atoms enhances its lipophilicity and biological activity, making it a candidate for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.01 g/mol |
| Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes or receptors associated with fungal metabolism. Research indicates that the triazole core can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
Antifungal Activity
Studies have demonstrated that this compound exhibits significant antifungal properties against various strains. For instance:
- In vitro Studies : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest potent antifungal activity comparable to established antifungal agents like fluconazole.
Antimicrobial Activity
In addition to antifungal effects, this compound has been evaluated for its antibacterial properties. Research indicates:
- Broad-spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results highlight its potential as an antimicrobial agent in clinical settings.
Structure-Activity Relationship (SAR)
The presence of bromine atoms at the 3 and 5 positions of the triazole ring significantly influences the biological activity. Structural modifications can lead to variations in potency and selectivity against different pathogens. For instance:
- Bromine Substitution : The introduction of additional bromine atoms or other halogens can enhance antimicrobial efficacy.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds and evaluated their antifungal activities using standard disk diffusion methods. The results indicated that derivatives with multiple bromine substitutions exhibited enhanced antifungal properties compared to those with fewer or no substitutions.
- Comparative Analysis : Another research effort compared the antibacterial activities of this compound with other triazole derivatives. It was found that this specific compound had a broader spectrum of activity against resistant strains.
Q & A
Q. What are the standard synthetic routes for 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves refluxing 3,5-dibromo-1,2,4-triazole with a 4-bromobenzyl halide precursor in dimethylformamide (DMF) for 4 hours, followed by recrystallization from ethanol to isolate the product . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux conditions ensure complete substitution), and purification via recrystallization or column chromatography. For analogs, Suzuki cross-coupling reactions with aryl boronic acids can introduce diverse substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- IR Spectroscopy : C-Br stretching vibrations (500–600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) confirm functional groups .
- NMR Spectroscopy :
- ¹H NMR: The benzyl methylene protons (CH₂) resonate as a singlet at δ 5.2–5.5 ppm. Aromatic protons from the 4-bromophenyl group appear as doublets (δ 7.3–7.6 ppm) due to coupling with adjacent bromine atoms .
- ¹³C NMR: The triazole carbons (C-3 and C-5) appear at δ 140–150 ppm, while the benzyl carbon attached to nitrogen is deshielded to δ 50–55 ppm .
Q. How is the antimicrobial activity of this triazole derivative evaluated, and what are the standard protocols for such assays?
Antimicrobial activity is assessed using the disc diffusion method on Mueller Hinton agar. A bacterial suspension (1–5 × 10⁵ CFU/mL) is spread on the medium, and compound-impregnated discs (10–50 µg/disc) are placed on the agar. After 18–24 hours at 37°C, the zone of inhibition is measured. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are included to validate results .
Advanced Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL and OLEX2 be employed to address them?
Crystallographic challenges include:
- Disordered atoms : Bromine atoms may exhibit positional disorder due to their large electron density. SHELXL’s PART instruction partitions disorder into distinct sites .
- Twinning : For twinned crystals, SHELXL’s TWIN command refines twin laws and scales overlapping reflections .
- Validation : The ADDSYM algorithm in PLATON checks for missed symmetry, while RIGU checks for unreasonable displacement parameters .
Q. How do substituents on the triazole ring influence the compound’s physicochemical properties and bioactivity, and what strategies exist for systematic substituent variation?
Substituent effects include:
- Electron-withdrawing groups (e.g., Br) : Increase metabolic stability but reduce solubility.
- Bulkier groups (e.g., aryl) : Enhance steric hindrance, potentially improving target binding.
- Polar groups (e.g., OH) : Improve solubility but may reduce membrane permeability.
| Substituent (R) | Impact on Activity | Source |
|---|---|---|
| 4-Bromophenyl | High lipophilicity, enhanced antimicrobial activity | |
| Nitrofuran allyl | Improved binding to bacterial enzymes |
Systematic variation employs Suzuki-Miyaura cross-coupling (for aryl groups) or nucleophilic substitution (for alkyl/benzyl groups) .
Q. When encountering contradictory data in crystallographic or spectroscopic analyses, what validation methods ensure structural accuracy?
- Crystallography : Use the checkCIF/PLATON tool to identify outliers in bond lengths/angles and validate hydrogen bonding .
- Spectroscopy : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian09) to resolve ambiguities. For overlapping signals, 2D NMR (COSY, HSQC) clarifies connectivity .
Q. How can computational methods be integrated with experimental data to predict reactivity or optimize synthesis pathways?
- Reactivity Prediction : Density Functional Theory (DFT) calculates transition-state energies for bromination or cross-coupling steps, identifying rate-limiting barriers .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to microbial targets (e.g., cytochrome P450), guiding substituent design .
- Retrosynthetic Analysis : Tools like ChemAxon’s Route Designer propose synthetic pathways based on available precursors and reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
